![molecular formula C11H11NO3 B8265013 2-(Cyanomethyl)phenyl ethyl carbonate](/img/structure/B8265013.png)
2-(Cyanomethyl)phenyl ethyl carbonate
Overview
Description
2-(Cyanomethyl)phenyl ethyl carbonate is an organic compound characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further linked to an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)phenyl ethyl carbonate typically involves the reaction of 2-(cyanomethyl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2-(Cyanomethyl)phenol+Ethyl chloroformate→2-(Cyanomethyl)phenyl ethyl carbonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyanomethyl group can yield primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products:
Oxidation: 2-(Carboxymethyl)phenyl ethyl carbonate.
Reduction: 2-(Aminomethyl)phenyl ethyl carbonate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Cyanomethyl)phenyl ethyl carbonate finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Investigated for its role in drug design and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Cyanomethyl)phenyl ethyl carbonate exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the cyanomethyl group is converted to a carboxyl group through a series of electron transfer steps. In reduction reactions, the cyanomethyl group is hydrogenated to form an amine. The phenyl ring’s reactivity in substitution reactions is governed by the electron-donating or withdrawing nature of substituents.
Comparison with Similar Compounds
2-(Cyanomethyl)phenol: Lacks the ethyl carbonate group, making it less versatile in certain synthetic applications.
Phenyl ethyl carbonate: Does not contain the cyanomethyl group, limiting its reactivity in specific reactions.
2-(Aminomethyl)phenyl ethyl carbonate: A reduced form of the compound, with different reactivity and applications.
Uniqueness: 2-(Cyanomethyl)phenyl ethyl carbonate is unique due to the presence of both a cyanomethyl group and an ethyl carbonate moiety, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[2-(cyanomethyl)phenyl] ethyl carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)15-10-6-4-3-5-9(10)7-8-12/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZFAUNRIYEISK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=CC=C1CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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